molecular formula C19H18N2O4 B279780 3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide

3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide

Cat. No. B279780
M. Wt: 338.4 g/mol
InChI Key: QQAVADRQQYEFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide, also known as ML167, is a small molecule inhibitor that has gained attention in recent years for its potential applications in scientific research. This compound has been shown to have a variety of effects on biological systems, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called USP14. USP14 is involved in the degradation of misfolded proteins, and inhibiting its activity can lead to the accumulation of these proteins and ultimately cell death. 3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide has also been shown to have anti-inflammatory effects, although the mechanism of action for this is also not fully understood.
Biochemical and Physiological Effects:
3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide has a variety of biochemical and physiological effects, including the inhibition of USP14 activity and the accumulation of misfolded proteins. It has also been shown to have anti-inflammatory effects and to improve motor function in animal models of Parkinson's disease. Additionally, 3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide has been shown to have anti-cancer effects, although the specific mechanisms behind this are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide is its specificity for USP14, which makes it a valuable tool for studying the role of this protein in various biological processes. Additionally, 3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide is relatively easy to synthesize and can be used in relatively large quantities. However, there are also limitations to using 3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide in lab experiments, including the fact that its mechanism of action is not fully understood and that it may have off-target effects on other proteins.

Future Directions

There are many potential future directions for research involving 3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide. One promising area of research is in the development of new treatments for Parkinson's disease, where 3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide has shown promise as a neuroprotective agent. Additionally, 3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide's anti-inflammatory and anti-cancer effects could be further explored to identify new therapeutic applications. Finally, further studies are needed to fully understand the mechanisms behind 3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide's effects on USP14 and other proteins, which could lead to the development of new drugs with even greater specificity and effectiveness.

Synthesis Methods

The synthesis of 3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide involves several steps, including the formation of an isoxazole ring and the coupling of a benzamide and a methoxyphenyl ether. The specific details of the synthesis process are beyond the scope of this paper, but it is worth noting that 3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide can be synthesized in relatively large quantities using standard organic chemistry techniques.

Scientific Research Applications

3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurodegenerative diseases. One of the most promising applications of 3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide is in the treatment of Parkinson's disease, where it has been shown to have neuroprotective effects and improve motor function in animal models.

properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C19H18N2O4/c1-13-10-18(21-25-13)20-19(22)15-5-3-4-14(11-15)12-24-17-8-6-16(23-2)7-9-17/h3-11H,12H2,1-2H3,(H,20,21,22)

InChI Key

QQAVADRQQYEFOH-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)COC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)OC

Origin of Product

United States

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